molecular formula C13H15N3O3 B6357995 t-Butyl 2-acetyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate CAS No. 1445856-24-5

t-Butyl 2-acetyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate

Cat. No. B6357995
CAS RN: 1445856-24-5
M. Wt: 261.28 g/mol
InChI Key: CNYQILGRQLIDGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

T-Butyl 2-acetyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate (TBPPC) is a heterocyclic compound that has recently been studied for its potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, which may have implications for various areas of research.

Scientific Research Applications

T-Butyl 2-acetyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate has been studied for its potential applications in various areas of scientific research. For instance, it has been used as a model compound for the study of the mechanism of action of various enzymes, such as cytochrome P450. In addition, it has also been used to investigate the effects of various drugs on the human body. It has also been used in the study of the pharmacokinetics and pharmacodynamics of various drugs.

Mechanism of Action

The mechanism of action of t-Butyl 2-acetyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate is still not fully understood. However, it is believed that the compound acts as an inhibitor of various enzymes, such as cytochrome P450. It is thought that the compound binds to a specific site on the enzyme, which then prevents the enzyme from functioning properly. This inhibition of enzyme activity is believed to be responsible for its biochemical and physiological effects.
Biochemical and Physiological Effects
t-Butyl 2-acetyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate has been found to have interesting biochemical and physiological effects. For instance, it has been found to inhibit the activity of cytochrome P450, which is involved in the metabolism of various drugs. In addition, it has also been found to inhibit the activity of other enzymes, such as acetylcholinesterase and monoamine oxidase. Furthermore, it has been found to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

T-Butyl 2-acetyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate has several advantages for use in lab experiments. For instance, it is relatively easy to synthesize and is relatively stable. In addition, it is relatively non-toxic and has a low cost. However, there are also some limitations to its use in lab experiments. For instance, it is not very soluble in water, which can make it difficult to use in certain experiments. In addition, it is not very stable in the presence of light, which can make it difficult to use in long-term experiments.

Future Directions

There are several potential future directions for the study of t-Butyl 2-acetyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate. For instance, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. In addition, further research could be conducted to investigate its potential applications in drug development, as well as its potential use as a therapeutic agent. Finally, further research could be conducted to investigate its potential use in other areas of scientific research, such as biochemistry and biotechnology.

Synthesis Methods

T-Butyl 2-acetyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate can be synthesized via a five-step reaction sequence. The first step involves the condensation of 2-acetyl-5H-pyrrolo[3,2-d]pyrimidine (1) and 2-bromo-3-methyl-4-nitrobenzaldehyde (2) to form a Schiff base (3). This reaction is conducted in the presence of an acid catalyst and is followed by an intramolecular cyclization to form the pyrrolo[3,2-d]pyrimidine derivative (4). The next step involves the introduction of a t-butyl group, which is achieved through a nucleophilic substitution reaction. This is followed by a Friedel-Crafts acylation using acetic anhydride, which yields the desired product (t-Butyl 2-acetyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate).

properties

IUPAC Name

tert-butyl 2-acetylpyrrolo[3,2-d]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-8(17)11-14-7-10-9(15-11)5-6-16(10)12(18)19-13(2,3)4/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYQILGRQLIDGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=C2C(=N1)C=CN2C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 2-acetyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate

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